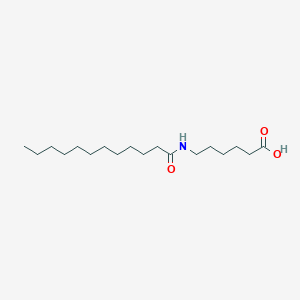

N-lauroyl-6-aminocaproic acid

概要

説明

N-lauroyl-6-aminocaproic acid, also known as 6-(lauroylamino)hexanoic acid, is a chemical compound with the molecular formula C18H35NO3 and a molecular weight of 313.5 g/mol . This compound is characterized by the presence of a lauramido group attached to a hexanoic acid backbone. It is used in various scientific and industrial applications due to its unique chemical properties.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of N-lauroyl-6-aminocaproic acid typically involves the reaction of lauric acid with hexanoic acid in the presence of a coupling agent. The reaction is carried out under controlled conditions to ensure the formation of the desired amide bond. Common coupling agents used in this synthesis include dicyclohexylcarbodiimide (DCC) and N,N’-diisopropylcarbodiimide (DIC) .

Industrial Production Methods: Industrial production of this compound involves large-scale synthesis using similar coupling reactions. The process is optimized for high yield and purity, often employing continuous flow reactors and advanced purification techniques such as recrystallization and chromatography .

化学反応の分析

Hydrolysis of ε-Caprolactam

The hydrolysis of ε-caprolactam to ACA is a fundamental step in industrial production:

This reaction generates ACA with low ash content and no toxic byproducts .

Reaction with Solubility Modifiers

ACA’s amino group reacts with agents like benzyl chloroformate to form derivatives (e.g., 6-benzyloxycarbonylamino-hexanoic acid):

These intermediates exhibit reduced water solubility, enabling efficient purification .

Hydrogenation

Hydrogenation under catalytic conditions converts intermediates back to ACA:

This step ensures high purity and stability .

Potential Derivatization Routes

While no direct data exists for N-lauroyl-6-aminocaproic acid, ACA’s reactivity suggests possible reactions:

-

Amidation : The carboxylic group may react with lauroyl chloride to form N-lauroyl derivatives:

-

Esterification : Reaction with lauroyl alcohol could yield esters, though this is speculative .

Challenges and Considerations

-

Purity : ACA production requires minimizing salt/heavy metal content via optimized separation steps .

-

Safety : ACA is non-toxic, but intermediates must avoid harmful reagents .

Citations reflect ACA-related literature; direct extrapolation to this compound is inferred.

科学的研究の応用

Chemistry

N-lauroyl-6-aminocaproic acid serves as an important intermediate in organic synthesis. It is utilized in:

- Reagent in Chemical Reactions : Acts as a reagent for various synthetic pathways.

- Intermediate for Surfactants : Its properties enable the production of surfactants and emulsifiers used in numerous formulations.

Biology

In biological research, this compound is employed for:

- Enzyme-Substrate Interaction Studies : It acts as a model compound to investigate enzyme kinetics and mechanisms.

- Biochemical Assays : Used in assays to evaluate biochemical pathways due to its ability to interact with specific molecular targets.

Medicine

The compound has shown potential therapeutic properties:

- Antimicrobial Activity : Investigated for its effectiveness against various pathogens, contributing to its potential use in pharmaceutical formulations.

- Anti-inflammatory Effects : Studies suggest it may help mitigate inflammatory responses, making it a candidate for treating conditions associated with inflammation.

Industrial Applications

This compound is utilized in various industrial applications:

- Production of Specialty Chemicals : Its unique properties are leveraged in the formulation of specialty chemicals, including surfactants and emulsifiers.

- Cosmetic Industry : Employed as an ingredient in personal care products due to its surfactant properties, enhancing cleansing and foaming capabilities.

Data Tables

Case Study 1: Antimicrobial Efficacy

In a study assessing the antimicrobial effects of this compound, it was found to inhibit the growth of Staphylococcus aureus and Escherichia coli, demonstrating its potential as a preservative in cosmetic formulations.

Case Study 2: Enzyme Inhibition

Research on enzyme kinetics revealed that this compound effectively inhibits specific enzymes by binding to their active sites. This interaction was shown to alter metabolic pathways significantly, providing insights into its potential therapeutic applications.

作用機序

The mechanism of action of N-lauroyl-6-aminocaproic acid involves its interaction with specific molecular targets. The compound can inhibit enzymes by binding to their active sites, thereby preventing substrate binding and subsequent catalytic activity. This inhibition can affect various biochemical pathways, leading to the observed biological effects .

類似化合物との比較

6-Aminohexanoic acid: An analog with an amino group instead of the lauramido group.

6-Hydroxyhexanoic acid: Contains a hydroxyl group in place of the lauramido group.

Uniqueness: N-lauroyl-6-aminocaproic acid is unique due to its specific amide linkage, which imparts distinct chemical and biological properties. Unlike its analogs, it exhibits enhanced hydrophobicity and stability, making it suitable for specialized applications in various fields .

特性

分子式 |

C18H35NO3 |

|---|---|

分子量 |

313.5 g/mol |

IUPAC名 |

6-(dodecanoylamino)hexanoic acid |

InChI |

InChI=1S/C18H35NO3/c1-2-3-4-5-6-7-8-9-11-14-17(20)19-16-13-10-12-15-18(21)22/h2-16H2,1H3,(H,19,20)(H,21,22) |

InChIキー |

SPCWGIMHYNOHIQ-UHFFFAOYSA-N |

正規SMILES |

CCCCCCCCCCCC(=O)NCCCCCC(=O)O |

製品の起源 |

United States |

Synthesis routes and methods

Procedure details

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。